molecular formula C9H8F2O B2432640 1,1-Difluoro-3-phenylpropan-2-one CAS No. 61153-49-9

1,1-Difluoro-3-phenylpropan-2-one

Cat. No. B2432640
CAS RN: 61153-49-9
M. Wt: 170.159
InChI Key: CJPOIBCUEWKMHM-UHFFFAOYSA-N
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Description

“1,1-Difluoro-3-phenylpropan-2-one” is a chemical compound with the CAS Number: 61153-49-9 . It has a molecular weight of 170.16 . The IUPAC name for this compound is 1,1-difluoro-3-phenylacetone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 2-8°C . .

Scientific Research Applications

Electrolyte Additives for Batteries

1,1-Difluoro-3-phenylpropan-2-one derivatives are explored as electrolyte additives in lithium-ion batteries, particularly for high-charge-voltage applications. Their utility lies in forming solid electrolyte interphase (SEI) layers on both cathode and anode surfaces, contributing to lower impedance and improved cycle performance (Kubota et al., 2012).

Synthesis of Fluorinated Compounds

The compound plays a role in the synthesis of various fluorinated structures, such as 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes. These fluorinated compounds have potential applications in different areas of chemistry, including pharmaceuticals and material science (Prakash et al., 2011).

Catalysts in Asymmetric Synthesis

This chemical is involved in the synthesis of optically active compounds, serving as a catalyst in reactions like the asymmetric addition of diethylzinc to aromatic aldehydes. This catalytic activity is crucial for producing compounds with specific chirality, a key factor in drug development and other areas of organic synthesis (Sarvary et al., 2002).

Photocyclization to Flavones

In photochemical studies, 2-chloro-substituted derivatives of this compound have been found to cyclize into flavones under specific conditions. This photocyclization process is significant for the synthesis of flavones, which are important in various fields, including pharmacology and dye production (Košmrlj & Šket, 2007).

Fluorescent Properties of Europium Complexes

The compound is used in the preparation of europium (III) complexes, demonstrating interesting fluorescent properties. These properties are crucial in developing materials for optical devices, sensors, and bioimaging applications (Wang et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,1-difluoro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPOIBCUEWKMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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